Xestobergsterol A

Description

Contextualizing Xestobergsterol A within Marine Sterol Research

Marine sponges are a prolific source of novel sterols, often exhibiting unusual structural modifications not found in their terrestrial counterparts. These organisms produce a diverse array of sterols with unique oxidation patterns and side chains. Within this context, this compound stands out due to its complex and novel pentacyclic polyhydroxylated steroid structure. ucla.edunih.govmdpi.comresearchgate.net It was one of the first steroids identified to possess five carbocyclic rings. nih.govmdpi.comresearchgate.net

A defining feature of the xestobergsterols is the rare 14β-stereochemistry, a configuration considered typical for certain marine sponges. mdpi.com This structural characteristic places it in a specific class of marine steroids that includes other biologically active compounds like contignasterol. ucla.edumdpi.com The intricate architecture of this compound, particularly its pentacyclic skeleton and multiple hydroxyl groups, makes it a subject of interest for both biosynthetic studies and complex chemical synthesis. ucla.eduucla.edu

Historical Perspective on this compound Discovery and Early Investigations

This compound was first isolated in 1992 by Umeyama and coworkers from the Okinawan marine sponge Xestospongia bergquistia. ucla.edumdpi.comucla.eduresearchgate.net This initial discovery also yielded Xestobergsterol B. ucla.edu These compounds were identified as potent inhibitors of histamine (B1213489) release. researchgate.net

A few years later, a significant development occurred when this compound and B were reisolated from a different marine sponge, Ircinia sp., along with a new analogue, Xestobergsterol C. ucla.edunih.govacs.org This subsequent study led to a crucial revision of the stereochemistry at the C-23 position for both this compound and B. ucla.edunih.gov The first total synthesis of this compound was achieved by Jung and Johnson, a notable accomplishment that confirmed its structure and enabled further biological evaluation of its analogues. ucla.eduucla.eduacs.org

Overview of this compound's Academic Research Significance

The primary significance of this compound in academic research lies in its potent biological activity as an inhibitor of immunoglobulin E (IgE)-mediated histamine release from mast cells. mdpi.comresearchgate.netnih.govuni-duesseldorf.de Studies have shown it to be thousands of times more potent than the anti-allergy drug disodium (B8443419) cromoglicate, making it a powerful tool for studying allergic response pathways. mdpi.comucla.edunih.govuni-duesseldorf.de

The mechanism behind this potent activity has been a key area of investigation. Research has demonstrated that this compound dose-dependently inhibits the activity of phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3). mdpi.comucla.eduresearchgate.net This action blocks the mobilization of intracellular calcium, a critical early step in the IgE-dependent release of mediators like histamine. mdpi.comresearchgate.net In addition to its anti-allergic properties, this compound has also been reported to exhibit moderate cytotoxic activity against L1210 murine leukemia cells. ucla.edunih.gov Its unique structure and potent, specific biological activity make it a valuable lead compound in the search for new anti-inflammatory and anti-allergy agents. nih.govmdpi.commdpi.com

Data Tables

Compound Profile: this compound

| Property | Details | Source |

|---|---|---|

| Compound Class | Pentacyclic Polyhydroxylated Steroid | ucla.edunih.govmdpi.com |

| Natural Source | Marine sponges Xestospongia bergquistia, Ircinia sp. | mdpi.comucla.edunih.gov |

| Molecular Formula | C29H46O5 | naturalproducts.net |

| Key Structural Features | Pentacyclic (5-ring) skeleton, 14β-steroid configuration | ucla.edunih.govmdpi.com |

| Primary Biological Activity | Inhibition of IgE-mediated histamine release | mdpi.comresearchgate.netnih.gov |

Comparative Inhibitory Activity on Histamine Release

| Compound | IC50 Value | Relative Potency Note | Source |

|---|---|---|---|

| This compound | 50 nM | - | ucla.eduucla.edu |

| Xestobergsterol B | 100 nM | 2 times less potent than this compound | ucla.edu |

| Contignasterol | 800 nM | 16 times less potent than this compound | ucla.edu |

| 7-deoxythis compound | 500 nM | 10 times less potent than this compound | ucla.edu |

| Disodium Cromoglicate | 262 µM | ~5000 times less potent than this compound | ucla.edunih.gov |

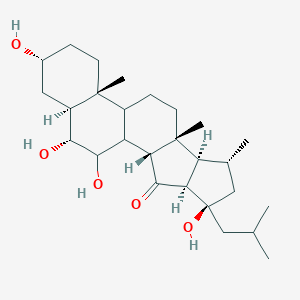

Structure

3D Structure

Properties

CAS No. |

141272-45-9 |

|---|---|

Molecular Formula |

C27H44O5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(2R,4S,5R,7R,8S,9R,13R,16R,18S,19R,20R)-5,16,19,20-tetrahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one |

InChI |

InChI=1S/C27H44O5/c1-13(2)11-27(32)12-14(3)19-21(27)24(31)20-18-16(7-9-26(19,20)5)25(4)8-6-15(28)10-17(25)22(29)23(18)30/h13-23,28-30,32H,6-12H2,1-5H3/t14-,15-,16?,17-,18?,19+,20+,21-,22-,23-,25-,26-,27-/m1/s1 |

InChI Key |

NXIUUQKBFNWMSY-GUYYLKMKSA-N |

SMILES |

CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CCC(C5)O)C)O)O)C)(CC(C)C)O |

Isomeric SMILES |

C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CCC4C([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C)(CC(C)C)O |

Canonical SMILES |

CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CCC(C5)O)C)O)O)C)(CC(C)C)O |

Synonyms |

xestobergsterol A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Xestobergsterol a

Xestobergsterol A is a marine-derived natural product, primarily found in specific species of sea sponges. Its discovery and subsequent isolation have been documented from several distinct marine organisms.

Xestospongia bergquistia as a Primary Source Organism

The marine sponge Xestospongia bergquistia is a principal and well-documented source of this compound. ucla.edunih.govresearchgate.net This species, found in the coral reef ecosystems of regions such as the Philippines, the Indian Ocean, Indonesia, and Malaysia, has been the subject of multiple studies leading to the isolation of this unique steroid. nih.govresearchgate.netresearchgate.net The initial isolation of this compound, along with the related compound Xestobergsterol B, was from the Okinawan marine sponge Xestospongia bergquistia in 1992. ucla.edunih.gov These compounds were the first reported steroids to possess five carbocyclic rings. nih.govnih.gov

Identification in Other Xestospongia Species

While Xestospongia bergquistia is a primary source, research has indicated the presence of related compounds in other species within the Xestospongia genus. For instance, a Philippine sponge of the Xestospongia genus was found to contain ibisterols B and C, which share a similar steroid ring system. nih.gov The genus Xestospongia is known for producing a diverse array of secondary metabolites, including various steroids. researchgate.netmdpi.com

Isolation from Ircinia Species

This compound has also been isolated from sponges of the Ircinia genus. ucla.edu Notably, a study on an Okinawan marine sponge of the Ircinia species led to the reisolation of this compound and B, along with the discovery of a new analogue, Xestobergsterol C. nih.govmdpi.com This subsequent isolation from an Ircinia species was significant as it led to a revision of the stereochemistry of this compound and B. ucla.edu

Detection in Petrosia cf. contignata

The presence of this compound has been confirmed in the marine sponge Petrosia cf. contignata. mdpi.comnih.govacs.org This finding expands the known natural sources of this complex steroid. The sterol was isolated from this particular species, which has also been classified under the genus Neopetrosia. bdpsjournal.orgresearchgate.net

Methodologies for the Isolation of this compound from Biological Matrices

The process of extracting and purifying this compound from its natural sponge sources involves established techniques for the isolation of marine-derived metabolites.

Extraction Techniques for Sponge-Derived Metabolites

The initial step in isolating this compound from sponge tissue typically involves extraction with organic solvents. nih.govoaji.net A common method is the use of a methanol/toluene mixture to extract the crude metabolites from the sponge material. nih.govresearchgate.net Following the initial extraction, the resulting mixture is subjected to various chromatographic techniques to separate the individual compounds. These methods are standard for the purification of secondary metabolites from marine organisms. kobe-u.ac.jp

For instance, in the case of Ircinia campana, the sponge material was frozen and then subjected to extraction, with care taken to protect the sample from light to prevent photo-oxidation of sensitive compounds. redalyc.org The extracts are often fractionated using different solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to group compounds with similar chemical properties. oaji.net These fractions are then further purified using techniques like column chromatography to yield the pure compound.

Table 1: Marine Biological Sources of this compound

| Species | Genus | Location of Collection (if specified) | Reference(s) |

| Xestospongia bergquistia | Xestospongia | Okinawa, Philippines, Indian Ocean, Indonesia, Malaysia | ucla.edunih.govresearchgate.netresearchgate.netnih.gov |

| Ircinia sp. | Ircinia | Okinawa | ucla.edunih.govmdpi.com |

| Petrosia cf. contignata | Petrosia / Neopetrosia | Indo-Pacific | mdpi.comnih.govacs.orgbdpsjournal.orgresearchgate.net |

Chromatographic Separation Strategies for this compound Purification

The isolation and purification of this compound, a complex pentacyclic polyhydroxylated sterol, from its natural marine sponge sources or synthetic reaction mixtures, presents a significant challenge due to the presence of numerous structurally similar sterols and other lipidic metabolites. nih.govnih.gov Chromatographic techniques are indispensable for achieving the high degree of purity required for structural elucidation and biological activity studies. wikipedia.org The separation is fundamentally based on the differential partitioning of the target compound between a stationary phase and a mobile phase. wikipedia.org For sterols like this compound, which share a common steroidal nucleus, subtle differences in polarity arising from variations in functional groups are exploited for separation. nih.gov

Research findings indicate that silica (B1680970) gel column chromatography is a primary and effective method for the purification of this compound and its precursors. google.comgoogle.com This technique utilizes silica gel as the polar stationary phase, separating compounds based on their polarity. Less polar compounds elute faster with non-polar mobile phases, while more polar compounds, like the polyhydroxylated this compound, exhibit stronger interactions with the silica gel and require more polar solvent systems for elution. youtube.com

In the context of total synthesis, where this compound and its analogues are built step-wise, chromatographic purification is critical after each reaction to isolate the desired intermediate. ucla.edupharm.or.jp For instance, in the synthesis of a this compound analogue, a crude product was purified on a silica gel column using a hexane-ethyl acetate (7:1) solvent system. pharm.or.jp This highlights a common strategy where the polarity of the mobile phase (eluent) is carefully optimized to achieve separation. The choice of solvents and their ratios is determined empirically to maximize the resolution between the target compound and any impurities or byproducts. youtube.com

Advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are also available for sterol separation, offering higher resolution and efficiency compared to conventional column chromatography. nih.gov While specific HPLC protocols for this compound are not detailed in the reviewed literature, the separation of other closely related sterol isomers has been successfully achieved using this method. nih.gov For volatile sterol derivatives, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool for separation and identification, though it is more suited for analysis than for preparative purification of larger quantities. aocs.org

The following table summarizes chromatographic strategies reported in the context of purifying this compound and its synthetic intermediates.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Context/Purpose |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (7:1) | Purification of a synthetic intermediate for a 7-deoxythis compound analogue. pharm.or.jp |

| Column Chromatography | Silica Gel | Not specified | General isolation and purification of steroid compounds following synthesis or extraction. google.comgoogle.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Not specified | Used to monitor reaction progress and determine appropriate solvent systems for column chromatography. youtube.comaocs.org |

| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | A high-resolution technique available for the separation of complex sterol mixtures and isomers. nih.gov |

Stereochemical and Structural Elucidation of Xestobergsterol a

Advanced Spectroscopic Techniques in Xestobergsterol A Structure Determination

The intricate architecture of this compound was pieced together using a combination of advanced spectroscopic methods. Each technique provided unique and complementary information, crucial for assembling the complete structural puzzle, from its basic connectivity to its absolute configuration.

Nuclear Overhauser Enhancement Spectroscopy (NOESY) and its difference spectroscopy variant (NOEDS) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule. By irradiating a specific proton, an enhancement of the signal intensity is observed for other protons that are close in space (typically within 5 Å). This effect is invaluable for establishing stereochemistry and relative configurations in complex molecules like steroids.

The absolute stereochemistry of this compound was definitively established using the Circular Dichroism (CD) exciton chirality method nih.gov. This non-empirical technique is a powerful tool for determining the absolute configuration of molecules containing multiple chromophores that are spatially close to one another researchgate.net.

The method relies on the through-space interaction (exciton coupling) of the electric transition dipoles of two or more chromophores. This interaction results in a characteristic split CD spectrum, known as a Cotton effect couplet, with two bands of opposite signs and similar intensity researchgate.net. The sign of this couplet (positive or negative) is directly related to the chirality, or handedness, of the spatial arrangement of the chromophores researchgate.netrsc.org. By analyzing the sign of the exciton couplet in the CD spectrum of a suitable derivative of this compound, researchers could unambiguously determine its absolute configuration nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound researchgate.net. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments was employed to determine the planar structure and relative stereochemistry.

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton.

Initial analysis of these spectra established the core framework and the location of the hydroxyl groups. However, a later re-examination of the NMR data for this compound and its analog, Xestobergsterol B, proved crucial. This reassessment led to a significant revision of the initially proposed structure, specifically concerning the stereochemistry at the C-23 position and the conformation of the D ring nih.gov.

Table 1: Representative NMR Data for Xestobergsterol Analogs (Note: Specific shift data for this compound is often presented in comparison with its analogs in primary literature. This table represents the type of data generated.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 3 | 212.5 | - |

| 5 | 78.2 | - |

| 16 | 75.1 | 4.15 (br s) |

| 19 | 70.4 | 3.80 (d, 4.5) |

| 20 | 72.3 | 3.65 (dd, 8.0, 4.5) |

| 23 | 35.8 | 1.95 (m) |

Data is illustrative of typical values for the xestobergsterol class.

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and molecular formula of a compound sciopen.com. For this compound, high-resolution mass spectrometry (HRMS) provided the exact mass, from which the molecular formula, C₂₇H₄₄O₅, was deduced nih.gov.

Tandem mass spectrometry (MS/MS) experiments further aid in structural characterization by breaking the molecule into smaller fragments. The analysis of these fragmentation patterns provides valuable clues about the connectivity of the atoms and the nature of the functional groups within the molecule mdpi.com. For a polyhydroxylated sterol like this compound, characteristic fragmentation would involve the loss of water molecules from the hydroxyl groups and cleavage of the steroid rings, helping to confirm the proposed framework.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₅ | nih.gov |

| Molecular Weight | 448.6 g/mol | nih.gov |

| Exact Mass | 448.31887450 Da | nih.gov |

Confirmation of the Pentacyclic Polyhydroxylated Sterol Framework of this compound

This compound was identified as a novel pentacyclic polyhydroxylated sterol acs.orgnih.gov. The evidence for this unique framework was gathered from the comprehensive spectroscopic analysis described above.

Pentacyclic System: The molecular formula C₂₇H₄₄O₅ indicated a degree of unsaturation consistent with a five-ring system plus a carbonyl group. Detailed analysis of 2D NMR data, particularly HMBC correlations, allowed for the connection of the entire carbon skeleton, confirming the presence of the five contiguous rings (A-E).

Polyhydroxylated Nature: The ¹³C NMR spectrum showed five signals in the oxygenated region (typically 60-90 ppm), and the molecular formula included five oxygen atoms. This, combined with the presence of hydroxyl proton signals in the ¹H NMR spectrum and characteristic infrared (IR) absorption bands, confirmed the presence of multiple hydroxyl groups.

Revision of the C23 Stereochemistry and C/D Ring Conformation in this compound

In 1995, a critical re-examination of the NMR data of this compound and the newly isolated Xestobergsterol C led to a significant structural revision nih.gov. The initial structural assignment was corrected in two key areas: the stereochemical configuration at the C-23 position in the side chain and the conformation of the D ring nih.govucla.edu.

This revision was based on a more detailed analysis of NMR coupling constants and NOE data. Subtle differences in these parameters, when compared with the newly characterized Xestobergsterol C, revealed that the original assignments for this compound were incorrect. This correction was crucial for understanding the precise three-dimensional shape of the molecule, which is intrinsically linked to its biological activity. The revision established a cis-fused C/D ring junction as a characteristic feature of this class of compounds ucla.edu.

Total Synthesis and Semisynthesis of Xestobergsterol a and Its Analogues

Strategic Approaches to the Total Synthesis of Xestobergsterol A

The construction of the unique pentacyclic framework of this compound, characterized by a cis-fused C/D ring junction and an additional E ring, has necessitated the development of innovative synthetic strategies. These approaches primarily diverge in their choice of starting materials and the sequence of key transformations.

Retrosynthetic Analysis for this compound

A common retrosynthetic disconnection for this compound targets the formation of the distinctive E-ring as a late-stage transformation. This is often envisioned through an intramolecular aldol (B89426) condensation of a suitably functionalized diketone precursor. ucla.edupharm.or.jp This key intermediate, a 15,23-diketone, can be further traced back to a steroid core, which can be elaborated from commercially available starting materials. pharm.or.jp The crucial introduction of the C15-keto functionality is a significant challenge addressed by various synthetic routes. pharm.or.jpucla.edu One prominent strategy involves the use of remote functionalization techniques to introduce an oxygen atom at the C15 position of a steroid nucleus. ucla.edupharm.or.jp Another key consideration is the stereoselective construction of the side chain, which can be achieved through methods like the orthoester Claisen rearrangement. researchgate.netnii.ac.jp The stereochemistry at C14, which defines the cis-C/D ring fusion, is another critical aspect, often addressed through epimerization of a more stable trans-fused intermediate under basic conditions during the final cyclization step. ucla.edupharm.or.jp

Synthesis from Dehydroepiandrosterone (B1670201) Precursors

Dehydroepiandrosterone (DHEA) has served as a viable starting material for the synthesis of this compound analogues. pharm.or.jpresearchgate.netjst.go.jp This approach leverages the existing steroid framework of DHEA to construct the complex polycyclic system. A key challenge in this route is the introduction of the necessary oxygen functionality at the C15 position and the construction of the intricate side chain. pharm.or.jpresearchgate.net One reported synthesis of a this compound analogue, 3-epi-6,7-dideoxythis compound, from DHEA involved 15 steps. jst.go.jp A critical step in this synthesis was the stereoselective construction of the 23-oxo side chain via an orthoester Claisen rearrangement. nii.ac.jpjst.go.jp The synthesis culminated in a base-promoted epimerization-aldol condensation to form the final pentacyclic structure. researchgate.netnii.ac.jp This strategy demonstrates the feasibility of utilizing readily available steroid precursors like DHEA for the construction of the Xestobergsterol core, with the potential for adaptation to synthesize the natural product itself by starting with a more appropriately oxygenated androstane (B1237026) derivative. pharm.or.jp

Key Synthetic Methodologies Employed in this compound Construction

The successful synthesis of this compound and its analogues has relied on the application of powerful and sometimes novel synthetic methodologies to overcome the inherent challenges of constructing such a complex natural product.

Breslow Remote Functionalization in Steroid Synthesis

A cornerstone of the first total synthesis of this compound was the strategic use of the Breslow remote functionalization. ucla.eduucla.eduresearchgate.net This photochemical method allows for the selective introduction of functionality at a remote, unactivated C-H bond of a steroid nucleus. ucla.edu In the context of the this compound synthesis, a benzophenone (B1666685) ester derivative of a polyoxygenated steroid was photolyzed. ucla.edu This generated a radical species that abstracted a hydrogen atom from C15, leading to the formation of a 14,15-alkene. ucla.eduucla.edu This alkene then served as a handle for the introduction of the crucial C15-ketone functionality. ucla.edu This methodology proved to be highly effective for functionalizing the sterically hindered C15 position, a task that would be difficult to achieve using more traditional synthetic methods. ucla.eduucla.edu The successful application of this technique was a key factor in the triumphant completion of the total synthesis. ucla.edu

Orthoester Claisen Rearrangement in Side-Chain Elaboration

The construction of the characteristic side chain of this compound has been a significant challenge in its total synthesis. A key strategy employed to stereoselectively build this intricate structure is the orthoester Claisen rearrangement. This jst.go.jpjst.go.jp-sigmatropic rearrangement provides a reliable method for forming carbon-carbon bonds with excellent stereocontrol. libretexts.org

In the synthesis of a 3-epi-6,7-dideoxythis compound analogue, researchers utilized an orthoester Claisen rearrangement to elaborate the side chain. jst.go.jp The process started with a key intermediate, a 15β,16α-dioxypregn-17(20)E-ene derivative, which was prepared from the corresponding 15β,16β-epoxide. jst.go.jp This specific stereochemistry at the C-15 and C-16 positions was crucial for the subsequent rearrangement. The allylic alcohol functionality within this intermediate was then reacted with an orthoester, typically in the presence of a weak acid catalyst, to initiate the rearrangement. jst.go.jplibretexts.org This reaction stereoselectively formed the C-20 and C-22 stereocenters and extended the side chain, leading to a γ,δ-unsaturated ester. jst.go.jp Following the rearrangement, an isobutyl group was introduced to complete the carbon skeleton of the side chain. jst.go.jpresearchgate.net This sequence highlights the efficiency of the orthoester Claisen rearrangement in constructing the complex side chain of xestobergsterol analogues from readily available steroid precursors like dehydroepiandrosterone. jst.go.jpresearchgate.net

The successful application of this rearrangement underscores its importance in the synthetic chemist's toolbox for natural product synthesis, allowing for the controlled and predictable formation of complex stereochemical arrays.

Base-Catalyzed Epimerization-Aldol Condensation for Cis C/D Ring Junction

A defining structural feature of the xestobergsterols is the cis-fused C/D ring junction, a thermodynamically less stable arrangement compared to the trans-fusion commonly found in most steroids. ucla.eduucla.edu The creation of this specific stereochemistry has been a pivotal challenge in the total synthesis of this compound and its analogues. A novel and effective strategy developed to address this challenge is a base-catalyzed epimerization-aldol condensation sequence. researchgate.netucla.eduucla.edu

This key transformation is typically performed on a 15,23-diketone precursor which possesses a trans-fused C/D ring system. jst.go.jpresearchgate.net Treatment of this diketone with a base, such as sodium hydroxide (B78521) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), initiates a cascade of reactions. researchgate.netnii.ac.jp The first step is the epimerization of the C-14 hydrogen from the α-face to the more sterically hindered β-face. ucla.edu This epimerization is driven by the relief of steric strain in the transition state leading to the cis-fused system. ucla.edu

Following epimerization, the same basic conditions promote an intramolecular aldol condensation between the C-15 ketone and the C-23 ketone. masterorganicchemistry.comopenstax.org This condensation forges the C-16/C-23 bond, creating the fifth ring (E-ring) and rigidly locking the C/D rings in the cis-conformation. researchgate.netucla.edu The result is the formation of the characteristic pentacyclic skeleton of the xestobergsterols with the correct stereochemistry at C-14, C-16, and C-23. ucla.edu

This elegant one-pot reaction sequence has been successfully employed in the total synthesis of this compound itself, as well as several of its analogues, including 7-deoxythis compound. ucla.eduucla.edu The efficiency and stereoselectivity of this base-catalyzed epimerization-aldol condensation have been instrumental in making these complex natural products synthetically accessible. researchgate.netucla.edu

Samarium(II) Iodide-Mediated Reductive D-Ring Annulation

Samarium(II) iodide (SmI2) is a powerful and versatile single-electron transfer reagent that has found widespread use in organic synthesis, particularly in the construction of complex natural products. nih.govwikipedia.orgmdpi.com Its ability to mediate a variety of reductive coupling reactions under mild conditions makes it an attractive tool for challenging transformations. nih.govnih.gov

In the context of this compound synthesis, while direct application of SmI2 for the D-ring annulation has not been the primary strategy in the most cited syntheses, its utility in related complex steroid and natural product syntheses is well-documented. nih.gov SmI2 is known to promote a range of reactions that could be hypothetically applied to the construction of the D-ring, such as intramolecular pinacol (B44631) couplings or reductive cyclizations of appropriately functionalized precursors. nih.govnih.gov

For instance, a SmI2-mediated reductive coupling could be envisioned between two carbonyl groups strategically placed on the C and D ring precursors to form the C-14 and C-15 bond. The reaction proceeds through the formation of ketyl radical anions, which can then couple to form a new carbon-carbon bond. wikipedia.org The stereochemical outcome of such reactions is often influenced by chelation control, which can be exploited to achieve high levels of diastereoselectivity. nih.gov

While the base-catalyzed epimerization-aldol condensation has been the go-to method for the cis-C/D ring junction in this compound synthesis, the potential of SmI2-mediated cyclizations remains a viable alternative for future synthetic endeavors, offering a different mechanistic pathway to this challenging structural motif.

Synthetic Routes to this compound Analogues and Intermediates

The potent biological activity of this compound has spurred significant interest in the synthesis of its analogues to explore structure-activity relationships and to develop potentially new therapeutic agents. ucla.eduacs.org These synthetic efforts have not only provided access to novel compounds but have also led to the development of versatile intermediates and innovative synthetic strategies.

Several analogues of this compound have been synthesized, including 7-deoxythis compound, 3-epi-6,7-dideoxythis compound, and 16,23-seco-23-deoxythis compound. jst.go.jpucla.edu The synthesis of these analogues often follows a similar strategic approach to that of the natural product, employing key reactions such as the Breslow remote functionalization to introduce oxygenation at the C-15 position and the base-catalyzed epimerization-aldol condensation to construct the cis-fused C/D ring system. ucla.eduucla.edu

For example, the synthesis of 7-deoxythis compound was achieved in 17 steps from a known alcohol derived from stigmasterol (B192456). ucla.edu This synthesis provided valuable insights into the structural requirements for biological activity, revealing that the 7-hydroxy group is not essential for potent inhibition of histamine (B1213489) release. ucla.eduacs.org Similarly, the synthesis of 3-epi-6,7-dideoxythis compound from dehydroepiandrosterone further expanded the library of available analogues and demonstrated the flexibility of the synthetic route. jst.go.jp

The development of synthetic routes to these analogues has also generated a wealth of knowledge on the preparation of key intermediates. These intermediates, such as the 15,23-diketone precursor for the aldol condensation and various functionalized steroid cores, are valuable building blocks for the synthesis of other xestobergsterol-related compounds and other polyhydroxylated steroids. jst.go.jpresearchgate.net The exploration of different starting materials, such as stigmasterol and dehydroepiandrosterone, has also broadened the scope and accessibility of these synthetic pathways. jst.go.jpucla.edunih.gov

Biological Activities and Molecular Mechanisms of Action of Xestobergsterol a

Xestobergsterol A's Modulatory Effects on Inflammatory Pathways

This compound exerts its influence on inflammatory responses primarily by targeting key events in the signaling cascade of mast cells, which are crucial players in allergic reactions. researchgate.netwikipedia.org

Potent Inhibition of Immunoglobulin E (IgE)-Mediated Histamine (B1213489) Release from Mast Cells

Activation of mast cells by the binding of antigens to Immunoglobulin E (IgE) antibodies on their surface triggers the release of histamine and other inflammatory mediators, a central process in allergic reactions. wikipedia.orgclevelandclinic.org this compound has been shown to be a strong inhibitor of this IgE-mediated histamine release from activated mast cells. researchgate.netnih.gov Research on rat peritoneal mast cells demonstrated that this compound dose-dependently inhibits histamine release induced by anti-IgE. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was found to be 0.07 microM, highlighting its potency. nih.gov

Attenuation of Inositol (B14025) Triphosphate (IP3) Generation

Upon mast cell activation, the enzyme Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org IP3 plays a critical role in mobilizing calcium from intracellular stores, a key step in the degranulation process that releases histamine. nih.govwikipedia.org this compound has been found to block the generation of IP3 in a dose-dependent manner, thereby disrupting this crucial signaling pathway. researchgate.netnih.gov This inhibition of IP3 generation is a key mechanism underlying its anti-allergic effects. nih.gov

Downregulation of Phospholipase C (PLC) Activity

The generation of IP3 is directly dependent on the enzymatic activity of Phospholipase C (PLC). wikipedia.orgsigmaaldrich.com this compound directly targets and inhibits the activity of membrane-bound phosphatidylinositol-specific PLC (PI-PLC) in mast cells. nih.gov By downregulating PLC activity, this compound effectively reduces the production of IP3, leading to the subsequent inhibition of downstream signaling events required for histamine release. researchgate.netnih.gov

Inhibition of Intracellular Calcium (Ca2+) Mobilization

The release of calcium from intracellular stores, primarily the endoplasmic reticulum, is a critical event triggered by IP3 that leads to mast cell degranulation. wikipedia.orgplos.org this compound has been shown to inhibit the mobilization of intracellular calcium (Ca2+) from these stores in mast cells activated by anti-IgE. researchgate.netnih.gov This inhibition of Ca2+ mobilization is a direct consequence of its ability to block IP3 generation and PLC activity, effectively halting the signaling cascade that leads to histamine release. nih.gov

Comparative Biological Activity Profiling of this compound

The potent anti-allergic effects of this compound have been benchmarked against established anti-allergy medications, demonstrating its significant potential as a therapeutic agent.

Comparative Efficacy with Established Anti-Allergy Agents (e.g., Disodium (B8443419) Cromoglycate)

Disodium cromoglycate (also known as cromolyn (B99618) sodium) is a well-known mast cell stabilizer used in the treatment of asthma and other allergic conditions. drugbank.comfrontiersin.orgclinicaltrials.eu It functions by inhibiting the release of histamine and other inflammatory mediators from mast cells. drugbank.com Comparative studies have revealed that this compound exhibits a much more potent inhibitory effect on IgE-mediated histamine release from activated mast cells than disodium cromoglycate. researchgate.net This superior efficacy positions this compound as a promising candidate for the development of novel anti-allergy treatments.

Interactive Data Table: Inhibitory Effects of this compound

| Parameter | Effect of this compound | Mechanism | Reference |

| IgE-Mediated Histamine Release | Potent Inhibition (IC50 = 0.07 µM) | Blocks mast cell degranulation | researchgate.netnih.gov |

| Inositol Triphosphate (IP3) Generation | Dose-dependent attenuation | Disrupts a key second messenger pathway | researchgate.netnih.gov |

| Phospholipase C (PLC) Activity | Downregulation | Inhibits the enzyme responsible for IP3 production | researchgate.netnih.gov |

| Intracellular Calcium (Ca2+) Mobilization | Inhibition | Prevents the calcium signal required for degranulation | researchgate.netnih.gov |

Activity of Related Steroidal Compounds (e.g., Contignasterol, Haliclostanone, 15-Dehydro-14β-anosmagenin)

The biological profile of this compound can be contextualized by examining structurally similar marine steroids that share a core steroidal framework but may differ in specific ring structures or side chains. Compounds such as Contignasterol, Haliclostanone, and 15-Dehydro-14β-anosmagenin have been isolated from marine sources and possess structures reminiscent of the xestobergsterols, though they notably lack the distinctive carbocyclic E ring. ucla.edu

Contignasterol Isolated from sponges like Neopetrosia contignata and Neopetrosia cf. rava, Contignasterol is a steroidal compound that shares the rare cis-fused C/D ring junction with this compound. nih.govacs.org It is a known inhibitor of the anti-IgE stimulated release of histamine from sensitized rat mast cells. acs.orgucla.edu However, its potency is significantly lower than that of this compound. ucla.edu Research has shown Contignasterol to be approximately 16 times less active, with an IC50 value of 800 nM for histamine release inhibition, compared to 50 nM for this compound. ucla.eduucla.edu Despite its lower potency in this specific assay, Contignasterol's promising anti-inflammatory and antiasthmatic properties have led to its selection as a lead structure in the development of novel therapeutic agents. nih.govacs.orgontosight.ai Further studies have indicated it may also inhibit platelet aggregation. scienceopen.com

Haliclostanone Haliclostanone is another related steroid, primarily isolated from marine sponges of the Haliclona genus. ucla.eduphytojournal.com Like Contignasterol, it features a similar core structure to the xestobergsterols but is devoid of the E-ring. ucla.edu Much of the research on Haliclostanone and related compounds from Haliclona has focused on their sulfated derivatives, such as Haliclostanone sulfate (B86663) and Halistanol sulfate. acs.orgmdpi.comresearchgate.net These sulfated steroids have demonstrated a range of biological activities, including antimicrobial, anti-HIV, and cytotoxic effects. nih.govoup.com Haliclostanone sulfate, for instance, was identified from an Indo-Pacific Haliclona sponge. researchgate.net

15-Dehydro-14β-anosmagenin This compound is also classified as a structurally related steroid that lacks the additional carbocyclic E ring found in this compound. ucla.edu While it is identified in the literature as part of this family of marine steroids, detailed investigations into its specific biological activities and direct comparisons of its potency against this compound are not extensively documented in available research. ucla.edudokumen.pub

Table 1: Comparative Inhibitory Activity on Histamine Release

| Compound | IC50 Value (Histamine Release Inhibition) | Source Organism (Example) | Structural Note |

| This compound | 50 nM ucla.eduucla.edu | Xestospongia bergquistia ucla.edu | Contains pentacyclic structure (with E-ring) ucla.edu |

| Contignasterol | 800 nM ucla.eduucla.edu | Neopetrosia contignata acs.org | Lacks E-ring ucla.edu |

Cytotoxic Effects of this compound in Specific Cell Lines

This compound has been evaluated for its cytotoxic properties against specific cancer cell lines. Research findings indicate that it exhibits mild cytotoxic activity against L1210 murine leukemia cells. ucla.edusemanticscholar.org The L1210 cell line, established from a mouse with lymphocytic leukemia, is a standard model used in cytotoxicity studies. bcrj.org.br

The inhibitory concentration (IC50) of this compound against L1210 cells was determined to be 4.1 µg/mL. ucla.edu For comparison, the related compound Xestobergsterol C showed similar potency with an IC50 value of 4.0 µg/mL against the same cell line. ucla.edusemanticscholar.org In contrast, Xestobergsterol B was found to be not significantly cytotoxic, highlighting how minor structural variations among the xestobergsterols can influence their biological activity. semanticscholar.org

Table 2: Cytotoxic Activity of Xestobergsterols against L1210 Murine Leukemia Cells

| Compound | IC50 Value (µg/mL) | Cytotoxic Effect |

| This compound | 4.1 ucla.edu | Mildly cytotoxic ucla.edu |

| Xestobergsterol B | Not significantly cytotoxic semanticscholar.org | Not significant semanticscholar.org |

| Xestobergsterol C | 4.0 ucla.edusemanticscholar.org | Cytotoxic semanticscholar.org |

Structure Activity Relationship Sar Studies of Xestobergsterol a Derivatives

Analysis of Xestobergsterol A Core Structure Modifications and Their Biological Impact

Modifications to the core pentacyclic steroid skeleton of this compound have revealed crucial insights into its biological function. The unique five-ring structure is a key determinant of its activity. ucla.edu Alterations to this core, such as changes in the ring fusion or the introduction of different functional groups, can significantly impact the molecule's three-dimensional shape and its ability to interact with biological targets. researchgate.netnih.gov

Identification of Key Pharmacophores and Functional Group Contributions to Efficacy

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For this compound, several key pharmacophoric features have been identified as critical for its efficacy. mdpi-res.comdntb.gov.ua

The polyhydroxylated nature of the steroid is a significant contributor to its activity. The precise placement of hydroxyl (-OH) groups on the steroid framework is crucial for its interaction with target proteins. ucla.edu Evidence suggests that the 15-keto group and/or the hemiacetal functionality are necessary for the inhibition of histamine (B1213489) release. ucla.edu This was supported by the observation that the reduction product of a related compound, contignasterol, which lacks these features, did not inhibit histamine release. ucla.edu

Stereochemical Influence on this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound. numberanalytics.comslideshare.netmhmedical.com The specific spatial orientation of its various functional groups and chiral centers is fundamental to its interaction with biological macromolecules, which are themselves chiral. nih.gov

SAR of Analogues with Modified Ring Systems and Side Chains (e.g., 7-Deoxythis compound, 16,23-Seco-23-deoxythis compound)

To further probe the structure-activity relationships of this compound, a number of analogues with modified ring systems and side chains have been synthesized and evaluated. ucla.eduucla.eduresearchgate.netnih.govrsc.org These studies have provided valuable information on which parts of the molecule are essential for activity and which can be altered without significant loss of potency.

Two notable analogues, 7-Deoxythis compound and 16,23-Seco-23-deoxythis compound, have demonstrated potent inhibition of histamine release, although they are slightly less active than the parent compound. ucla.edu

16,23-Seco-23-deoxythis compound features a cleaved E-ring and the removal of a hydroxyl group. Its continued, albeit reduced, activity indicates that the intact pentacyclic system is important for maximal efficacy, but that some structural modifications in this region can be tolerated. ucla.edu

The following table summarizes the inhibitory activity of this compound and its key analogues on histamine release:

| Compound | IC₅₀ (nM) |

| This compound | 50 ucla.edu |

| 7-Deoxythis compound | 500 ucla.edu |

| 16,23-Seco-23-deoxythis compound | 750 ucla.edu |

| Xestobergsterol B | 100 ucla.edu |

| Disodium (B8443419) Chromoglycate (reference drug) | 262,000 ucla.edu |

| (IC₅₀ represents the concentration required to inhibit 50% of the histamine release) |

These findings underscore the importance of the cis-CD ring system and the 15-keto functionality as the core pharmacophore responsible for the biological activity. ucla.edu While modifications to other parts of the molecule, such as the E-ring or the hydroxyl group at C-7, can modulate the potency, the fundamental structural features must be retained for significant inhibitory action.

Biosynthetic Considerations and Ecological Role of Xestobergsterol a

Proposed Biosynthetic Pathways of Xestobergsterol A in Marine Sponges

This compound is a unique pentacyclic polyhydroxylated steroid first isolated from the Okinawan marine sponge Xestospongia bergquistia. nih.govresearchgate.net Its complex structure, featuring five carbocyclic rings and a cis-fused C/D ring junction, has prompted significant interest in its biosynthetic origins. nih.govpharm.or.jp While the precise in vivo pathway remains to be fully elucidated, plausible routes have been proposed based on known steroid biochemistry and successful laboratory syntheses.

Involvement of Sterol Precursors (e.g., Stigmasterol (B192456), Cholesterol) in Biosynthesis

The biosynthesis of complex steroids in marine sponges is thought to begin with common sterol precursors. nih.gov Sponges can produce a vast array of sterols through de novo synthesis, transformation of dietary sterols, or via interactions with symbiotic microorganisms. mit.edu The fundamental building block for these pathways is 2,3-oxidosqualene, which is cyclized to precursors like lanosterol (B1674476) or cycloartenol. mit.eduoup.comfrontiersin.org

While cholesterol is the characteristic sterol in animals, many sponges, including those in the Demospongiae class, produce a diverse range of sterols with modified side chains and nuclei. nasa.gov Laboratory total synthesis of this compound has been successfully achieved using precursors such as stigmasterol and dehydroepiandrosterone (B1670201). researchgate.netpharm.or.jp The synthesis from stigmasterol, a common plant sterol, suggests that dietary sterols obtained through the sponge's filter-feeding activity could be plausible starting materials for the natural biosynthetic pathway. researchgate.net Similarly, the synthesis from dehydroepiandrosterone demonstrates that a basic steroid skeleton can be elaborated into the complex pentacyclic structure of this compound. researchgate.net The oleaginous protist Schizochytrium sp., a marine microorganism, has been shown to produce both cholesterol and stigmasterol, highlighting the availability of these precursors in the marine environment. frontiersin.org It is likely that all sponges are capable of de novo sterol biosynthesis, often starting from precursors like squalene (B77637). nih.gov

Table 1: Potential Precursors in this compound Biosynthesis

| Precursor | Type | Rationale for Involvement |

|---|---|---|

| Stigmasterol | Phytosterol | Successfully used as a starting material in the total synthesis of this compound. researchgate.net Available in the marine food web. frontiersin.org |

| Dehydroepiandrosterone | Steroid | Successfully used as a starting material in the total synthesis of a this compound analogue. pharm.or.jp |

| Cholesterol | Zoosterol | The fundamental sterol in animals; sponges possess pathways to modify such basic sterols extensively. oup.comnasa.gov |

| Squalene | Triterpene | Common precursor for de novo sterol biosynthesis in sponges. nih.gov |

Hypothesized Enzymatic Transformations in Pentacyclic Steroid Formation

The formation of this compound's distinctive pentacyclic structure from a conventional sterol precursor requires a series of complex enzymatic transformations. The key challenge is the formation of the fifth carbocyclic E-ring and the unusual cis-fusion of the C and D rings. nih.gov

Biogenetically, the final step in forming the pentacyclic system is considered to be an intramolecular aldol-type reaction. nih.gov This cyclization would create the 16β,23-cyclo structure that constitutes the E-ring. Laboratory syntheses have successfully mimicked this proposed step using a base-catalyzed epimerization-aldol condensation of a dione (B5365651) intermediate to create the desired ring system. researchgate.net

The enzymatic cyclization of squalene and its epoxide, 2,3-oxidosqualene, is a foundational step in the biosynthesis of all triterpenes and steroids. mdpi.comnih.gov This reaction is catalyzed by oxidosqualene cyclases (OSCs), enzymes known for their ability to generate immense structural diversity from a single linear precursor. mdpi.comwikipedia.org It is hypothesized that specialized OSCs or other cyclase enzymes within the sponge or its symbionts initiate the formation of the steroid core. Following the initial cyclization, a cascade of enzymatic modifications, including oxidations, reductions, and isomerizations, would tailor the molecule. oup.com The formation of the cis-C/D ring junction is a particularly noteworthy transformation, as this configuration is thermodynamically less stable than the trans-fusion typically found in steroids. researchgate.net This suggests a highly specific enzymatic control over the reaction stereochemistry.

The total synthesis of this compound provided further insight into plausible enzymatic steps, such as the "Breslow remote functionalization," a method used to introduce oxygen functionality at a specific, remote carbon atom (C-15), a key feature of the natural product. researchgate.net This suggests that specialized hydroxylase or oxygenase enzymes, likely from the cytochrome P450 family, are involved in the natural pathway. researchgate.net

Investigation of Symbiotic Microorganisms' Role in this compound Production

Marine sponges are host to dense and diverse communities of symbiotic microorganisms, including bacteria, archaea, and fungi, which can constitute up to 60% of the sponge's biomass. earthdoc.orgmdpi.com There is substantial evidence that many secondary metabolites originally attributed to sponges are, in fact, produced by their microbial symbionts. mdpi.comresearchgate.netmdpi.com These microbes are thought to play crucial roles in providing chemical defenses for the host. mdpi.comnih.gov

The genus Xestospongia is known to harbor symbiotic microbes. researchgate.netnih.gov For instance, Xestospongia muta contains symbionts from the Synechococcus group of microorganisms. researchgate.netnih.gov Furthermore, extracts from symbiotic bacteria isolated from Xestospongia testudinaria have demonstrated significant antibacterial activity, and phytochemical screening confirmed the presence of steroids and other metabolites in these extracts. nih.gov

Given this context, it is highly plausible that symbiotic microorganisms are responsible for the biosynthesis of this compound. The complex enzymatic machinery required for its formation may reside within these symbionts rather than the sponge cells themselves. researchgate.net The production of complex polyketides and other secondary metabolites is well-documented in sponge-associated bacteria. mdpi.com While direct evidence linking a specific symbiont to this compound production is currently lacking, the "symbiont hypothesis" remains a strong possibility. earthdoc.org Investigating the genomes of microbes associated with Xestospongia bergquistia could reveal the biosynthetic gene clusters responsible for producing this unique pentacyclic steroid. earthdoc.org

Ecological Significance of this compound in Marine Ecosystems

As sessile, filter-feeding organisms, sponges have evolved a variety of strategies to cope with environmental pressures such as predation, competition for space, and biofouling. nih.govresearchgate.net One of the most successful strategies is the production of a vast arsenal (B13267) of bioactive secondary metabolites. nih.govresearchgate.net

Evolutionary Aspects of this compound Production in Porifera

The phylum Porifera (sponges) represents one of the most ancient lineages of multicellular animals. mit.eduunige.it A defining characteristic of this phylum is its extraordinary chemical diversity, particularly in its sterol composition. nasa.govunige.it While most animals primarily synthesize cholesterol (a C27 sterol), sponges, especially those of the class Demospongiae, produce an unparalleled variety of sterols with modified nuclei and side chains ranging from C26 to C31. nasa.gov

This sterol diversity is thought to be an evolutionary adaptation. nasa.gov The unique sterols may serve specific functions in maintaining the fluidity and integrity of sponge cell membranes, which have a different composition of phospholipids (B1166683) compared to higher animals. nasa.gov The evolution of complex biosynthetic pathways, leading to molecules like this compound, is a testament to the biochemical sophistication of these ancient animals. oup.com The ability to produce such unique compounds likely conferred a significant survival advantage, allowing sponges to thrive for millions of years. nih.gov The development of these elaborate biochemical defense mechanisms, based on bioactive secondary metabolites, is considered a key evolutionary feature for the survival of sponges. nih.gov

Potential Chemical Ecology Roles (e.g., Defense Mechanisms, Interspecies Interactions)

The primary ecological role of many sponge secondary metabolites is chemical defense. nih.govresearchgate.netpnas.org Sponges of the genus Xestospongia are known to be chemically defended against predators. pnas.orgplos.org For example, the giant barrel sponge, Xestospongia muta, shows variable but effective chemical defenses against predatory reef fish. pnas.orguwi.edu

This compound exhibits potent biological activity, strongly inhibiting histamine (B1213489) release from mast cells. nih.govresearchgate.netresearchgate.net While this is a pharmacologically relevant activity, it strongly suggests an ecological function as a feeding deterrent. mdpi.com Ingestion by a potential predator could trigger a powerful and adverse physiological reaction, effectively "teaching" the predator to avoid that sponge in the future. Many defensive compounds produced by sponges and other marine organisms act as deterrents against generalist predators. plos.org

In the competitive coral reef environment, chemical compounds can also play an allelopathic role, inhibiting the growth of nearby competitors like corals or other sponges, thus securing space for the producer. The production of cytotoxic compounds is a common strategy among sponges for this purpose. pnas.org this compound's cytotoxicity against murine leukemia cells suggests it could have such a role in its natural environment. nih.gov Therefore, this compound likely functions as a crucial component of the chemical defense system of Xestospongia bergquistia, protecting it from predation and potentially from encroachment by other organisms. researchgate.netresearchgate.net

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Xestobergsterol B |

| Xestobergsterol C |

| Stigmasterol |

| Cholesterol |

| Dehydroepiandrosterone |

| 2,3-oxidosqualene |

| Lanosterol |

| Cycloartenol |

Preclinical Investigations and Future Research Directions for Xestobergsterol a

In Vitro Preclinical Studies on Xestobergsterol A's Biological Targets and Mechanisms

In vitro studies have been instrumental in elucidating the molecular mechanisms underlying the biological effects of this compound. A primary focus of this research has been its potent inhibitory effect on histamine (B1213489) release.

Key findings from in vitro investigations include:

Inhibition of Histamine Release: this compound is a strong inhibitor of histamine release from rat mast cells induced by anti-IgE. ucla.edu Its potency is notably high, with an IC50 value of 50 nM, making it 3000–5000 times more potent than the anti-allergy drug disodium (B8443419) cromoglycate. ucla.edu

Mechanism of Action: The inhibitory effect of this compound is achieved through the significant inhibition of phosphatidyl inositol (B14025) phospholipase C (PI-PLC). ucla.edu It has been shown to block the generation of inositol triphosphate (IP3) and phospholipase C (PLC) activity in a dose-dependent manner. researchgate.net This action, in turn, inhibits early events in IgE-dependent mediator release, such as the mobilization of calcium from intracellular stores. researchgate.net

These findings highlight this compound as a promising candidate for further investigation in the context of allergic and inflammatory conditions.

In Vivo Preclinical Models for Evaluating this compound Activity

While detailed in vivo studies on this compound are still emerging, the initial isolation and activity testing involved the use of rat mast cells, indicating the use of rodent models for preliminary evaluations. ucla.edu The development of preclinical in vivo models is a critical next step to validate the therapeutic potential observed in in vitro settings. profil.comppd.com

Future in vivo research will likely involve:

Animal Models of Allergy and Inflammation: To assess the efficacy of this compound in a complex biological system, researchers will likely utilize established animal models of allergic reactions, such as asthma or allergic rhinitis.

Pharmacokinetic and Pharmacodynamic Studies: These studies will be essential to understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism, as well as to determine its optimal dosing and treatment schedules. profil.com

Toxicology Studies: Comprehensive toxicology studies in animal models are required to evaluate the safety profile of this compound before it can be considered for human trials. profil.com

The insights gained from these in vivo models will be crucial for the translation of this compound from a laboratory curiosity to a potential therapeutic agent. nih.govnih.gov

Methodological Advancements in this compound Research

The rarity of this compound in its natural source necessitates the development of advanced techniques for its isolation and synthesis.

Enhanced Isolation and Purification Techniques for Related Marine Metabolites

The isolation of this compound and other marine natural products is a challenging task due to their low abundance and the complexity of the source organisms. pensoft.net Modern chromatographic techniques are central to this process.

Advanced methods for isolation and purification include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and purification of marine-derived compounds with high purity. pensoft.net

Bioactivity-Guided Fractionation: This approach involves systematically separating the crude extract into fractions and testing each for biological activity, allowing researchers to focus on the most promising components. researchgate.netspringernature.com

Spectroscopic and Spectrometric Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of isolated compounds. pensoft.netnih.gov

These sophisticated methods are crucial for obtaining pure samples of this compound for biological testing and for discovering new, related metabolites. researchgate.net

Development of Novel Synthetic Strategies for this compound and its Analogues

The low natural abundance of this compound has driven significant efforts towards its total synthesis. A successful synthesis not only provides a reliable source of the compound but also opens the door to creating structural analogues with potentially improved properties.

Key synthetic achievements include:

First Total Synthesis: The first total synthesis of Xestoberggsterol A was achieved in 24 steps from stigmasterol (B192456). ucla.edu A key step in this synthesis was the Breslow remote functionalization. researchgate.netucla.edu

Development of Analogues: Researchers have synthesized analogues such as 7-deoxythis compound and 16,23-seco-23-deoxythis compound. ucla.edu Interestingly, these analogues also demonstrated potent inhibition of histamine release, with IC50 values of 500 nM and 750 nM, respectively, indicating that the entire complex structure of this compound may not be essential for its activity. ucla.eduucla.edu

Alternative Synthetic Routes: Other synthetic approaches have been explored, starting from materials like dehydroepiandrosterone (B1670201) and utilizing strategies such as the Pauson-Khand reaction and stereoselective aldol (B89426) condensation. researchgate.net

These synthetic advancements are critical for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity of this compound and to design even more potent and selective compounds.

Emerging Research Areas and Unexplored Biological Potentials of this compound

While the anti-allergic properties of this compound are its most well-documented feature, the broader biological potential of this unique marine sterol remains largely unexplored. The diverse bioactivities often found in marine natural products suggest that this compound and its analogues could have other therapeutic applications. nih.govresearchgate.net

Potential areas for future investigation include:

Anti-inflammatory Effects: Given its mechanism of action involving the inhibition of key signaling molecules in inflammatory pathways, this compound may possess broader anti-inflammatory properties beyond its effects on mast cell degranulation.

Anticancer Activity: Many marine-derived steroids have demonstrated significant anticancer activity. nih.gov Investigating the effects of this compound on various cancer cell lines could reveal novel antiproliferative or cytotoxic properties.

Immunomodulatory Effects: The ability of this compound to modulate immune responses warrants further investigation into its potential as an immunomodulatory agent for autoimmune diseases or other immune-related disorders. pensoft.net

The exploration of these and other potential biological activities could significantly expand the therapeutic horizons for this fascinating marine compound. grafiati.com

Challenges and Opportunities in this compound Academic Research

The journey of this compound from a natural product discovery to a potential clinical candidate is fraught with challenges, yet also presents significant opportunities for academic researchers.

Challenges:

Supply Issues: The limited availability of this compound from its natural source remains a major hurdle for extensive preclinical and clinical development.

Complexity of Synthesis: While total synthesis has been achieved, it is a long and complex process, making the production of large quantities of the compound for research purposes difficult and expensive. researchgate.netucla.edu

Funding and Resources: Securing funding and resources for natural product research, which often involves high-risk, long-term projects, can be challenging for academic labs. exlibrisgroup.com

Lack of a Clear Narrative: For a compound like this compound, which is still in the early stages of research, creating a compelling narrative to attract funding and collaborations can be difficult. enago.com

Opportunities:

Novel Drug Development: this compound represents a unique chemical scaffold with a novel mechanism of action, offering the potential for the development of a first-in-class drug for allergic diseases and potentially other conditions.

Interdisciplinary Collaboration: Research on this compound provides an excellent opportunity for collaboration between natural product chemists, synthetic chemists, pharmacologists, and biologists.

Advancement of Synthetic Chemistry: The complex structure of this compound continues to inspire the development of new and innovative synthetic methodologies.

Exploration of Marine Biodiversity: The discovery of this compound underscores the vast and largely untapped potential of the marine environment as a source of novel bioactive compounds. nih.gov

Overcoming the challenges and capitalizing on the opportunities will be key to unlocking the full therapeutic potential of this compound and other promising marine natural products. nih.govnih.gov

Q & A

Basic: What methodologies are used to isolate and structurally characterize Xestobergsterol A from marine sponges?

This compound is isolated via bioassay-guided fractionation of organic extracts from the Okinawan sponge Xestospongia bergquistia. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy to resolve its pentacyclic steroid backbone, with revisions to the C-ring conformation and absolute stereochemistry at C-6/C-7 confirmed via the CD exciton chirality method . Key steps include:

- Solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation (e.g., silica gel, HPLC).

- Comparative analysis with synthetic analogs to validate spectroscopic assignments .

Basic: What are the primary bioactivities of this compound, and how are they quantified?

This compound is a potent inhibitor of IgE-mediated histamine release from mast cells, showing >5,000-fold greater efficacy than disodium chromoglycate in in vitro assays . Methodologies include:

- Mast cell degranulation assays : Rat peritoneal mast cells are sensitized with IgE and challenged with antigens; histamine release is measured fluorometrically or via ELISA .

- Dose-response curves to determine IC₅₀ values (e.g., 0.01 μM for this compound) .

Basic: How is the absolute stereochemistry of this compound determined?

The CD exciton chirality method is applied to the 6,7-diacetylated derivative of this compound. This technique analyzes the coupling of electric transition moments between chromophores to assign the 6β,7α configuration, corroborated by NOESY NMR data .

Advanced: What challenges arise in the total synthesis of this compound, and how are they addressed?

Key challenges include constructing the cis C/D ring junction and the pentacyclic E-ring. Methodologies from seminal syntheses include:

- Jung & Johnson (2001) : Use of dehydroepiandrosterone as a chiral starting material, with selective oxidation and cyclization to form the E-ring .

- Nakamura et al. (2005) : Late-stage functionalization of the D-ring via Sharpless epoxidation to install the 22,23-diol moiety .

- Contradictions in early stereochemical assignments necessitate iterative NMR/X-ray validation during synthesis .

Advanced: How do structural modifications (SAR studies) impact the bioactivity of this compound analogs?

SAR studies reveal that the 22,23-diol group and cis C/D junction are critical for histamine inhibition. Modifications include:

- E-ring truncation : Analogs lacking the E-ring (e.g., 7-deoxythis compound) show reduced activity, highlighting the E-ring’s role in binding .

- Acetylation of hydroxyl groups : Masking the 6β-OH reduces potency by 90%, suggesting hydrogen bonding is essential .

Advanced: What molecular mechanisms underlie this compound’s inhibition of histamine release?

This compound disrupts IgE-FcεRI signaling by blocking calcium influx into mast cells, a step critical for granule exocytosis. Experimental approaches include:

- Calcium imaging : Fluorescent probes (e.g., Fura-2 AM) track intracellular Ca²⁺ levels post-antigen challenge .

- Western blotting : Assessment of downstream signaling proteins (e.g., Syk, PLCγ) to identify pathway inhibition .

Advanced: How can researchers resolve contradictions in reported structural data for this compound?

Early misassignments of the C-ring conformation were corrected via:

- Revised NMR analysis : Reinterpretation of coupling constants (e.g., J₆,₇ = 9.8 Hz) and NOE correlations .

- Comparative synthesis : Total synthesis of proposed structures and comparison of spectroscopic data with natural isolates .

Advanced: What experimental models are optimal for evaluating this compound’s anti-allergic effects?

- In vitro : Human mast cell lines (e.g., LAD2) or primary murine mast cells for mechanistic studies .

- In vivo : Ovalbumin-sensitized murine models of anaphylaxis, measuring metrics like plasma histamine and airway hyperresponsiveness .

Advanced: How can researchers ensure purity and structural fidelity of synthetic this compound analogs?

- Analytical HPLC : Purity ≥95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Chiral resolution : Use of chiral stationary phases or derivatization with Mosher’s acid to verify enantiomeric purity .

Advanced: What strategies improve reproducibility in pharmacological studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.